molecular formula C26H28N2O4 B3008174 5-(cinnamyloxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one CAS No. 898409-67-1

5-(cinnamyloxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one

Cat. No.: B3008174
CAS No.: 898409-67-1
M. Wt: 432.52
InChI Key: RZVFRZGUNLDUMA-JXMROGBWSA-N
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Description

5-(cinnamyloxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyranone ring, a cinnamyloxy group, and a piperazine moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cinnamyloxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyranone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cinnamyloxy group: This step involves the reaction of the pyranone intermediate with cinnamyl alcohol or its derivatives, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

    Attachment of the piperazine moiety: The final step involves the reaction of the intermediate with 4-(2-methoxyphenyl)piperazine, typically under reflux conditions in an appropriate solvent such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(cinnamyloxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(cinnamyloxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(cinnamyloxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(benzyloxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one
  • 5-(phenethyloxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one

Uniqueness

5-(cinnamyloxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is unique due to the presence of the cinnamyloxy group, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-[(E)-3-phenylprop-2-enoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4/c1-30-25-12-6-5-11-23(25)28-15-13-27(14-16-28)19-22-18-24(29)26(20-32-22)31-17-7-10-21-8-3-2-4-9-21/h2-12,18,20H,13-17,19H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVFRZGUNLDUMA-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OC/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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